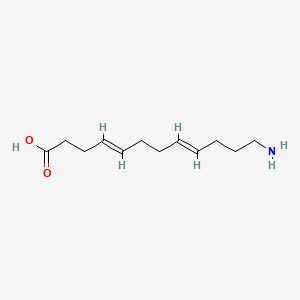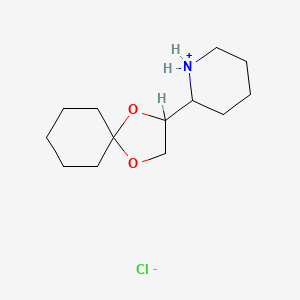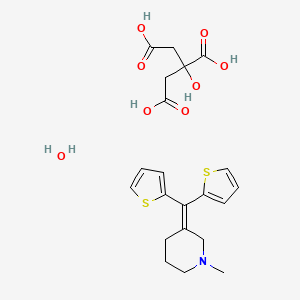
cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate is a coordination compound where cobalt is in the +2 oxidation state, coordinated with a hexahydroxyheptanoate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of cobalt(II) salts with hexahydroxyheptanoic acid under controlled conditions. One common method is to dissolve cobalt(II) chloride or cobalt(II) nitrate in water, followed by the addition of hexahydroxyheptanoic acid. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to a higher oxidation state under suitable conditions.
Reduction: The cobalt(II) center can be reduced to cobalt(I) or cobalt(0) using appropriate reducing agents.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other carboxylates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction could produce cobalt(I) or cobalt(0) species .
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and nanomaterials
Wirkmechanismus
The mechanism by which cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate exerts its effects involves the coordination of the cobalt center with various substrates. This coordination can activate the substrates for subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) acetate: Another cobalt(II) coordination compound with acetate ligands.
Cobalt(II) chloride: A simple cobalt(II) salt used in various chemical reactions.
Cobalt(II) nitrate: A cobalt(II) salt commonly used in synthesis and catalysis.
Uniqueness
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate is unique due to its specific ligand structure, which provides distinct chemical properties and reactivity compared to other cobalt(II) compounds. The hexahydroxyheptanoate ligand offers multiple coordination sites, leading to potentially diverse coordination geometries and applications .
Eigenschaften
CAS-Nummer |
68475-45-6 |
|---|---|
Molekularformel |
C14H26CoO16 |
Molekulargewicht |
509.28 g/mol |
IUPAC-Name |
cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Co/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
InChI-Schlüssel |
RKMJSYBONXLSRP-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)
![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)







